molecular formula C24H23N3O2 B12176260 ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate

ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate

Cat. No.: B12176260
M. Wt: 385.5 g/mol
InChI Key: VPTDVSDEMZPDKU-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is a complex organic compound that features an indole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include coupling agents like TBTU and bases such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The indole and pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]amino}benzoate is unique due to its combined indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-[[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]amino]benzoate

InChI

InChI=1S/C24H23N3O2/c1-3-29-24(28)17-11-13-18(14-12-17)27-23(21-10-6-7-15-25-21)22-16(2)26-20-9-5-4-8-19(20)22/h4-15,23,26-27H,3H2,1-2H3

InChI Key

VPTDVSDEMZPDKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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